1-(Bromomethoxy)-2-methoxyethane

Description

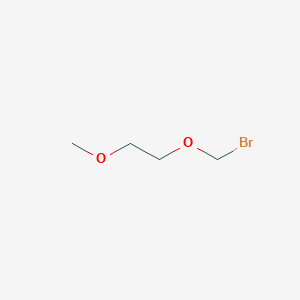

Structure

2D Structure

3D Structure

Properties

CAS No. |

100107-97-9 |

|---|---|

Molecular Formula |

C4H9BrO2 |

Molecular Weight |

169.02 g/mol |

IUPAC Name |

1-(bromomethoxy)-2-methoxyethane |

InChI |

InChI=1S/C4H9BrO2/c1-6-2-3-7-4-5/h2-4H2,1H3 |

InChI Key |

QNANOJUKEFSKKT-UHFFFAOYSA-N |

SMILES |

COCCOCBr |

Canonical SMILES |

COCCOCBr |

Origin of Product |

United States |

Catalytic Transformations Involving 1 Bromomethoxy 2 Methoxyethane

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Coupling Reactions

There is no available research specifically documenting the use of 1-(Bromomethoxy)-2-methoxyethane in palladium-catalyzed cross-coupling reactions. While palladium catalysis is a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds with various bromo-compounds, its application to this compound has not been reported.

Copper- and Nickel-Catalyzed Processes

Similarly, no studies have been found that investigate the participation of this compound in cross-coupling or other catalytic reactions mediated by copper or nickel. These metals are often employed for reactions involving alkyl halides, but specific examples with this substrate are absent from the current body of scientific literature.

Organocatalysis in Reactions of this compound

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, does not currently feature any published work on the reactions of this compound.

Lewis Acid-Mediated Transformations

Transformations of this compound that are mediated by Lewis acids have not been described in the available scientific literature. Lewis acids are frequently used to activate substrates in a variety of chemical reactions, but their application to this specific compound has not been documented.

Enantioselective and Diastereoselective Catalysis

There is no information available regarding the use of this compound in enantioselective or diastereoselective catalytic reactions. Such studies would be aimed at the controlled formation of specific stereoisomers, a critical aspect of modern pharmaceutical and fine chemical synthesis, but this has not been explored for this compound.

Advanced Synthetic Applications of 1 Bromomethoxy 2 Methoxyethane

Construction of Complex Organic Molecules

There is no available information on the use of 1-(Bromomethoxy)-2-methoxyethane in the assembly of polycyclic, spirocyclic, or oxygen-rich heterocyclic frameworks.

Assembly of Polycyclic and Spirocyclic Frameworks

No published research details the application of this compound in the synthesis of polycyclic or spirocyclic structures.

Role in the Preparation of Cycloalkanedicarboxylic Acid Monoesters

There is no documented role of this compound in the preparation of cycloalkanedicarboxylic acid monoesters.

Development of Specialized Chemical Reagents and Linkers

No information could be found regarding the development of specialized chemical reagents or linkers derived from or utilizing this compound.

Utility in the Synthesis of Functional Materials Precursors

There are no reports on the utility of this compound in the synthesis of precursors for functional materials.

Applications in Multi-Component Reactions

The application of this compound in multi-component reactions has not been described in the available scientific literature.

Theoretical and Computational Studies of 1 Bromomethoxy 2 Methoxyethane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-(Bromomethoxy)-2-methoxyethane, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure and bonding characteristics. youtube.com

These calculations can determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. The distribution of electron density, for instance, would reveal the polarization of the C-Br and C-O bonds, which is critical for understanding the molecule's reactivity. The analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -10.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | 1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 11.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |

Note: The values in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the study of reaction mechanisms. For this compound, which can participate in reactions such as nucleophilic substitution, computational methods can map out the entire reaction pathway. By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined.

For example, the SN2 reaction with a nucleophile would be modeled to understand the backside attack mechanism and the stereochemical outcome. Computational methods can provide detailed geometries of the transition states, where the bond-breaking and bond-forming processes occur simultaneously. This information is invaluable for predicting reaction rates and understanding the factors that influence them.

Conformer Analysis and Conformational Landscapes

Computational methods can systematically explore the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. chemrxiv.org Techniques such as relaxed potential energy surface scans around rotatable bonds would be performed. The results of such an analysis would provide the relative populations of each conformer at a given temperature according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed (TS) | 0° | 4.5 |

Note: This table presents a simplified, hypothetical conformational analysis to illustrate the expected outputs.

Prediction of Reactivity and Selectivity via DFT Methods

Density Functional Theory (DFT) is a versatile tool for predicting the reactivity and selectivity of molecules. researchgate.net Reactivity indices derived from DFT, such as the Fukui function and dual descriptor, can identify the most reactive sites within this compound for electrophilic, nucleophilic, and radical attacks. nih.govosti.gov

For instance, the Fukui function would likely indicate that the carbon atom attached to the bromine is the primary electrophilic site, while the oxygen atoms are the main nucleophilic centers. These predictions can guide the design of synthetic routes involving this compound. Furthermore, DFT can be used to study the regioselectivity and stereoselectivity of reactions. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules over time, taking into account the effects of the surrounding environment, such as a solvent. ethz.chdovepress.com For this compound, MD simulations would be used to understand how solvent molecules arrange around it and how this solvation affects its conformational preferences and reactivity. nih.govmdpi.com

By simulating the molecule in different solvents, one could predict its solubility and partitioning behavior. Moreover, MD simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonds or halogen bonds, which can be crucial in condensed phases and biological systems. researchgate.net The simulations would track the trajectories of all atoms in the system, providing a dynamic picture of the molecular interactions.

Advanced Analytical Methodologies for Research Characterization of 1 Bromomethoxy 2 Methoxyethane and Its Derivatives

Spectroscopic Techniques for In-Depth Structural Elucidation

High-Resolution NMR Spectroscopy (e.g., 2D NMR, solid-state NMR of crystalline derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of molecules in solution. libretexts.org For 1-(Bromomethoxy)-2-methoxyethane, high-resolution ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms. docbrown.info The protons on the bromomethoxy group (-O-CH₂-Br) would likely appear at a lower field (higher ppm) compared to the protons of the methoxyethyl group (-O-CH₂-CH₂-O-CH₃). Spin-spin coupling would result in specific splitting patterns, allowing for the assignment of neighboring protons. docbrown.info

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atom bonded to the highly electronegative bromine would be significantly deshielded and appear at a characteristic downfield chemical shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning signals. libretexts.org A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the ethyl bridge. libretexts.org An HSQC spectrum correlates each proton signal with its directly attached carbon, providing a robust method for assigning both ¹H and ¹³C spectra simultaneously. researchgate.netacs.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations (2-3 bonds), further confirming the molecular framework by showing connectivity across the ether linkages. acs.org

Solid-State NMR: For any crystalline derivatives of this compound, solid-state NMR (ssNMR) would be a powerful tool for characterization. rsc.org Magic Angle Spinning (MAS) NMR techniques can provide high-resolution spectra of solid samples, offering insights into the molecular conformation and packing within the crystal lattice. nih.govyoutube.com This is particularly useful when single crystals suitable for X-ray diffraction are not available. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Br-CH₂ -O- | 5.5 - 5.8 | Singlet (s) | 80 - 85 |

| -O-CH₂ -CH₂- | 3.6 - 3.8 | Triplet (t) | 70 - 75 |

| -CH₂-CH₂ -O- | 3.5 - 3.7 | Triplet (t) | 68 - 72 |

Note: Predicted values are based on general principles and data for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of a compound's elemental composition. mdpi.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. acs.org For this compound (C₄H₉BrO₂), HRMS would be used to confirm the presence of the two naturally occurring bromine isotopes (⁷⁹Br and ⁸¹Br), which would result in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity.

During a synthesis, such as a Williamson ether synthesis to produce the target compound, HRMS can be used to monitor the reaction's progress. richmond.edumasterorganicchemistry.com By analyzing small aliquots of the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the desired product, identified by its exact mass. researchgate.net This allows for the optimization of reaction conditions such as temperature and time.

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₄H₉⁷⁹BrO₂ | 167.9835 |

| [M(⁸¹Br)]⁺ | C₄H₉⁸¹BrO₂ | 169.9815 |

| [M(⁷⁹Br)+H]⁺ | C₄H₁₀⁷⁹BrO₂ | 168.9913 |

Note: Calculated m/z values are based on the exact masses of the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. rsc.orgyoutube.com These two techniques are complementary, as a molecular vibration may be active in one technique but not the other. rsc.org

FT-IR Spectroscopy: For this compound, the FT-IR spectrum would be dominated by strong C-O stretching vibrations characteristic of ethers, typically found in the 1150-1085 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com The presence of C-H bonds in the methyl and methylene (B1212753) groups would give rise to stretching and bending vibrations in the 2950-2850 cm⁻¹ and 1470-1380 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also be useful for confirming the molecular structure. While the polar C-O and C-Br bonds might produce weak Raman signals, the C-C and C-H vibrations would be readily observable. researchgate.net Raman spectra can be particularly useful for analyzing samples in aqueous solutions, a common challenge for FT-IR. nih.gov The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alkane | C-H stretch | FT-IR/Raman | 2850 - 2960 |

| Ether | C-O stretch | FT-IR | 1085 - 1150 |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and purification of this compound, both gas and liquid chromatography play critical roles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Given its likely volatility, this compound is an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net This technique couples the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov

In a typical GC-MS analysis, a sample containing this compound would be injected into the GC, where it is vaporized. youtube.com The volatile components travel through a long, thin column at different rates depending on their boiling points and interactions with the column's stationary phase, leading to their separation. nist.govyoutube.com As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. nist.gov The retention time from the GC provides a quantitative measure, while the mass spectrum provides qualitative identification by comparison to spectral libraries or by interpretation of fragmentation patterns. nih.gov This makes GC-MS an excellent tool for assessing the purity of a sample and for identifying byproducts in a reaction mixture. rsc.org

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Isolation

High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique, particularly for compounds that may not be sufficiently volatile or stable for GC analysis. youtube.com HPLC separates components of a mixture in a liquid phase based on their differential interactions with a solid stationary phase packed in a column.

HPLC can be used to monitor the progress of the synthesis of this compound by separating the product from unreacted starting materials and intermediates. mdpi.com By injecting aliquots of the reaction mixture at different time points, the relative concentrations of each species can be determined, often using a UV detector if any of the components are chromophoric. youtube.com

Furthermore, HPLC can be scaled up for purification purposes in a technique known as preparative HPLC. youtube.com This allows for the isolation of the pure this compound from the crude reaction mixture, which is essential for obtaining a well-characterized sample for further research and analysis.

Lack of Publicly Available Crystallographic Data for this compound and Its Derivatives

A comprehensive search of scientific literature and crystallographic databases has revealed a significant gap in the publicly available research concerning the X-ray crystallographic analysis of this compound and its key intermediates or derivatives. Despite the importance of such studies in definitively establishing three-dimensional molecular structures, no specific crystallographic data, including unit cell parameters, space groups, or detailed structural analyses, could be retrieved for the target compound or closely related derivatives.

X-ray crystallography is an indispensable analytical technique in chemical research, providing precise information on bond lengths, bond angles, and conformational arrangements of atoms within a crystalline solid. This data is crucial for understanding the steric and electronic properties of a molecule, which in turn influence its reactivity and interactions.

While the search yielded information on related functional groups, such as methoxymethyl (MOM) ethers, and general discussions on the synthesis and characterization of various ethers, it did not provide any specific studies that have successfully crystallized and structurally elucidated this compound or its immediate precursors and derivatives through single-crystal X-ray diffraction.

The absence of this information in the public domain suggests that such studies may not have been performed, or if they have, the results have not been published in accessible scientific journals or deposited in crystallographic databases. This highlights a potential area for future research, as the crystallographic characterization of this compound and its derivatives would provide valuable insights into their molecular architecture and contribute to a more complete understanding of their chemical behavior.

Future Research Directions and Emerging Paradigms for 1 Bromomethoxy 2 Methoxyethane

Development of Novel Synthetic Transformations and Cascade Reactions

While the classical synthesis of 1-(Bromomethoxy)-2-methoxyethane involves the bromination of 2-methoxyethanol (B45455) with agents like hydrobromic acid or phosphorus tribromide, research is actively pursuing more advanced transformations. guidechem.com The focus is on leveraging its role as a potent alkylating agent for carbon-carbon bond formation and the introduction of functional groups. guidechem.com

Novel synthetic applications include:

N-Alkylation: It is used in the N-functionalization of tertiary sulfonimidamides and in the synthesis of tetraaza macrocycles bearing N-methoxyethyl pendant arms. d-nb.infokoreascience.kr

S-Alkylation: The compound serves as an alkylating agent for mercapto-closo-carborane to create carboranyl thioethers and reacts with 5-(1-adamantyl)-1,2,4-triazole-3-thiols to yield S-substituted products. researchgate.netresearchgate.nettandfonline.com

O-Alkylation: It is a key reagent in the synthesis of the anticancer drug Erlotinib and its conjugates, where it is used to alkylate hydroxyl groups on aromatic rings. nih.govarkat-usa.org

The development of cascade reactions, or tandem, one-pot processes, that utilize this compound to efficiently construct complex molecules is a key research direction. Its application has been noted in syntheses involving cyclization cascades, highlighting its potential to streamline the production of intricate molecular frameworks. For instance, it is employed in multi-step, one-pot syntheses to produce complex heterocyclic compounds and novel pyrazole (B372694) analogues. rsc.orgktu.edu

Exploration in Continuous Flow Chemistry and Microreactor Technology

The shift towards continuous manufacturing processes has driven the exploration of this compound within flow chemistry and microreactor systems. These technologies offer superior control over reaction parameters, leading to improved safety, yield, and product quality.

A significant advancement is the development of a continuous synthesis protocol for the compound itself. Research has demonstrated that the reaction of 2-methoxyethanol with gaseous hydrogen bromide (HBr) in a heated and pressurized microreactor can achieve high conversion rates and minimize the formation of byproducts compared to traditional batch methods.

| Parameter | Batch Synthesis | Microreactor Synthesis |

| Yield | ~70% | >98% |

| Byproducts | Higher potential due to less precise temperature control | <2% ethoxyethyl bromide |

| Control | Less precise | Precise control over temperature, pressure, and residence time |

| Safety | Handles larger volumes of reagents at once | Small reaction volumes enhance safety |

This table compares the traditional batch synthesis of this compound with modern microreactor technology, based on findings from recent advancements.

Furthermore, the compound is being integrated into research on energy storage technologies that utilize flow systems. Specifically, it has been used in the synthesis of anolyte molecules for potential application in non-aqueous redox flow batteries, demonstrating its relevance in emerging energy paradigms. tue.nl

Integration into Materials Science for Polymer and Coating Applications

In materials science, this compound serves as a crucial intermediate for creating new polymers and functional materials with customized properties. guidechem.com Its ability to introduce the flexible and polar 2-methoxyethyl group is valuable for modifying polymer characteristics.

Key applications in materials science include:

Polymer Synthesis: The compound is a documented reactant in the synthesis of specific polymers, where it is used to build the polymer backbone or add functional side chains. rsc.org

Nanofiber Technology: It is associated with the development of electrospun polymer nanofibers that incorporate surface-active quaternary ammonium (B1175870) salts, suggesting a role in creating advanced antimicrobial materials. scochem.com

Macrocycle Synthesis: It is used to synthesize functionalized tetraaza macrocycles. koreascience.kr These structures are important precursors in supramolecular chemistry and for the development of catalysts and chelating agents.

Sustainable and Biocatalytic Approaches to its Synthesis and Transformations

In line with the principles of green chemistry, research is underway to improve the environmental footprint of processes involving this compound. A primary focus is on developing more sustainable synthetic routes that are more atom-economical and utilize less hazardous materials. This includes replacing solvents like dichloromethane (B109758) with greener alternatives such as 2-MeTHF or developing solvent-free reaction conditions. The compound has also been used as a reagent within larger, sustainable synthetic pathways starting from biorenewable materials like lignin-derived monomers. uantwerpen.be

The application of biocatalysis represents a frontier in the sustainable transformation of this compound. Biocatalytic strategies are being explored for reactions involving 2-methoxyethyl bromide (a synonym for the compound), such as in the synthesis of 6-(2-Methoxyethoxy)-purine. smolecule.com The use of enzymes in such transformations can lead to highly selective reactions under mild conditions, reducing energy consumption and waste generation.

Unexplored Applications based on Patent Co-occurrences in Diverse Fields

An analysis of patent literature reveals the co-occurrence of this compound in a diverse range of technological fields, pointing toward unexplored or emerging applications beyond its conventional use in organic synthesis.

Environmental Technology: The compound is cited in patents related to processes for the denitrification of exhaust gases. google.com.na This suggests a potential application in environmental remediation and pollution control technologies, where it may be used as an intermediate or reagent in systems designed to capture and convert nitrogen oxides.

Energy Storage: Patents link the compound to the synthesis of organic anolytes for non-aqueous redox flow batteries. tue.nl This application is critical for developing next-generation grid-scale energy storage solutions.

Advanced Industrial Processes: It has appeared in patents for reactive esterification distillation, indicating a potential role in optimizing industrial chemical production. google.com

Pharmaceuticals: While its role in synthesizing kinase inhibitors like Erlotinib and AKT inhibitors for cancer therapy is established, patent co-occurrences also connect it to JNK inhibitors and therapeutic compounds for neurodegenerative diseases like Alzheimer's, indicating a broad and expanding scope in medicinal chemistry. nih.govgoogle.comgoogle.comgoogle.com

These diverse patent co-occurrences highlight the compound's versatility and suggest that its future applications may extend significantly into environmental science, advanced energy systems, and specialized industrial processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(bromomethoxy)-2-methoxyethane while minimizing side reactions?

- Methodology : Use nucleophilic substitution (SN2) between 2-methoxyethanol and bromomethanol derivatives under controlled conditions. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to detect intermediates like 1-(methoxymethoxy)-2-methoxyethane. Optimize stoichiometry (e.g., 1.2 equivalents of brominating agent) to reduce dimerization byproducts .

- Key Considerations : Temperature control (40–60°C) minimizes thermal decomposition. Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of the bromomethyl group.

Q. How can structural confirmation of this compound be achieved using crystallographic data?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles. For example, the analogous compound 1-bromo-2-(4-methoxyphenoxy)ethane crystallizes in a monoclinic system (space group P2₁/c) with a = 21.112 Å, b = 5.4180 Å, and β = 94.54° . Compare experimental data with computational models (DFT) to validate molecular geometry.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Use fractional distillation under reduced pressure (e.g., 10–15 mmHg) due to the compound’s moderate boiling point (~150–170°C). Confirm purity via ¹H NMR (e.g., characteristic peaks at δ 3.4–3.6 ppm for methoxy groups) and elemental analysis .

Advanced Research Questions

Q. How do solvent effects influence the reaction kinetics of this compound in SN2 reactions?

- Methodology : Conduct kinetic studies in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) using stopped-flow techniques. Measure activation parameters (ΔH‡, ΔS‡) via Eyring plots. For example, diglyme (a structurally similar solvent) exhibits dielectric constant (ε = 7.2) that stabilizes transition states in SN2 pathways .

Q. How can contradictions in NMR spectral data for this compound derivatives be resolved?

- Methodology : Assign ambiguous peaks using 2D NMR (COSY, HSQC). For example, coupling between the bromomethoxy group (-OCH2Br) and adjacent methoxy protons can cause splitting patterns misinterpreted as impurities. Compare with analogs like 1-(2-bromoethoxy)-2-(2-methoxyethoxy)ethane (CAS 72593-77-2), where HSQC confirms correlations between carbons and protons .

Q. What thermodynamic properties (e.g., heat capacity) are critical for applications in electrolyte formulations?

- Methodology : Use adiabatic calorimetry to measure heat capacity (Cₚ) across a temperature range (e.g., 200–400 K). For structurally related compounds like 1,1'-oxybis(2-methoxyethane), Cₚ values range from 250–300 J/mol·K at 298 K . These data inform stability in battery electrolytes or ionic liquids .

Q. How does the bromine atom’s electronegativity impact the compound’s reactivity in cross-coupling reactions?

- Methodology : Compare reaction rates with chloro- or iodo-analogs in Suzuki-Miyaura couplings. Use Hammett substituent constants (σ⁺) to quantify electronic effects. Bromine’s moderate electronegativity (σ⁺ ~ 0.23) balances oxidative addition feasibility and byproduct formation in Pd-catalyzed systems .

Q. What are the challenges in quantifying trace impurities (e.g., residual solvents) in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.